Boc-(R)-alpha-(2-pyridinylmethyl)-proline
Description
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-pyridinylmethyl substituent at the alpha position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the secondary amine . The 2-pyridinylmethyl moiety introduces an aromatic heterocycle with a nitrogen atom, which may confer unique electronic and steric properties. This structural feature is critical in medicinal chemistry, as pyridine derivatives often exhibit enhanced binding affinity to biological targets or catalytic activity in metal coordination . The (R)-configuration at the alpha position ensures stereochemical control, which is vital for applications in asymmetric synthesis or drug development.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-pyridinylmethyl)-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the pyridinylmethyl group. One common method involves the use of pyridin-2-ylmethyl alcohols and ketones through a base-promoted C-alkylation strategy. This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance .
Industrial Production Methods
the principles of green chemistry and continuous flow synthesis, such as the use of Raney nickel in a flow system, can be applied to scale up the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(2-pyridinylmethyl)-proline can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the proline derivative.
Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the pyridine ring.
Scientific Research Applications
Scientific Research Applications
Peptide Synthesis
Boc-(R)-alpha-(2-pyridinylmethyl)-proline serves as an important building block in the synthesis of peptides, particularly in creating cyclic peptides that are vital for drug development. Its unique structure allows for the incorporation of functional groups that enhance peptide stability and bioactivity.
Drug Development
This compound is investigated for its potential use in designing enzyme inhibitors and other therapeutic agents. Its structural features enable interaction with specific molecular targets, making it a candidate for developing drugs aimed at various diseases .
Biological Activity
Research indicates that Boc-(R)-alpha-(2-pyridinylmethyl)-proline exhibits antiproliferative effects against cancer cell lines and may modulate immune responses by acting as a Toll-like receptor (TLR) agonist. This positions it as a promising candidate for further studies in cancer therapy and immunology .
Case Studies
Several studies have explored the implications of proline derivatives similar to Boc-(R)-alpha-(2-pyridinylmethyl)-proline:
- Proline Derivatives Study : Research highlighted the oxidative diversification of proline derivatives using small-molecule iron catalysts, indicating that proline can be selectively oxidized to yield bioactive compounds without racemization at stereocenters.
- Toll-like Receptor Activation : A study examined the structure-activity relationship of pyridine-based compounds that activate TLRs. Specific substitutions on the pyridine ring showed varying degrees of biological activity, suggesting modifications could enhance efficacy as immunomodulators.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-pyridinylmethyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The pyridinylmethyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-(R)-alpha-(2-pyridinylmethyl)-proline belongs to a broader class of Boc-protected proline derivatives. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Biological Activity
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Boc-(R)-alpha-(2-pyridinylmethyl)-proline features a tert-butyloxycarbonyl (Boc) protecting group on the proline moiety, which enhances its stability and allows selective reactions at other sites. The pyridinylmethyl group facilitates various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
The compound interacts with specific molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the proline moiety influences binding affinity and selectivity. This interaction profile suggests potential applications in modulating protein functions related to various diseases.
2. Biological Activity
The biological activity of Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been evaluated through various studies, focusing on its effects on cellular processes.
Antiproliferative Activity
Research has shown that compounds similar to Boc-(R)-alpha-(2-pyridinylmethyl)-proline exhibit antiproliferative effects against cancer cell lines. For instance, studies on fluorinated derivatives of pyridine have demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines . Although specific data for Boc-(R)-alpha-(2-pyridinylmethyl)-proline is limited, the structural similarities suggest potential efficacy.
Immune Modulation
Additionally, the compound may influence immune responses. Analogues containing pyridine rings have been identified as Toll-like receptor 2 (TLR2) agonists, inducing the production of chemokines and cytokines . This property positions Boc-(R)-alpha-(2-pyridinylmethyl)-proline as a candidate for further investigation as an immune-modulating agent.
3. Case Studies
Several studies have investigated the biological implications of proline derivatives similar to Boc-(R)-alpha-(2-pyridinylmethyl)-proline:
- Study on Proline Derivatives : A study highlighted the oxidative diversification of proline derivatives using small-molecule iron catalysts. The results indicated that proline can be selectively oxidized to yield bioactive compounds without racemization at stereocenters .
- Toll-like Receptor Activation : Another study explored the structure-activity relationship of pyridine-based compounds that activate TLRs. Compounds with specific substitutions on the pyridine ring showed varying degrees of biological activity, suggesting that modifications could enhance their efficacy as immunomodulators .
4. Comparative Analysis
To better understand the unique properties of Boc-(R)-alpha-(2-pyridinylmethyl)-proline, a comparison with similar compounds is essential.
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Boc-Proline Derivatives | Contains a proline backbone | Antiproliferative; immune modulation |
| Pyridine Analogues | Varying substitutions on the pyridine ring | TLR activation; cytokine induction |
| Pyridinylboronic Acids | Different functional groups | Synthetic applications; less bioactivity |
5. Conclusion
Boc-(R)-alpha-(2-pyridinylmethyl)-proline represents a promising compound for further research due to its unique structural features and potential biological activities. Its ability to interact with molecular targets suggests applications in cancer therapy and immune modulation. Future studies should focus on elucidating its detailed mechanisms of action and evaluating its efficacy in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
